1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22(2)17-11-20-12-18(21-17)26-16-7-8-23(13-16)19(24)10-14-5-4-6-15(9-14)25-3/h4-6,9,11-12,16H,7-8,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFZLBSJGLOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups, including a pyrrolidine ring, a pyrazine derivative, and a methoxy-substituted phenyl group. These structural features are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2034318-97-1 |
The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances solubility and bioavailability, which may influence pharmacokinetic properties.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it can trigger apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases .
Biological Activity
Research has demonstrated the compound's potential in various therapeutic areas:
Antiproliferative Activity
In vitro studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including:
- HeLa Cells : IC50 values as low as 0.02 mM were reported, indicating strong cytotoxicity.
- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting potential utility in hematological malignancies .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications in the chemical structure significantly impact biological activity. For instance:
- Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring drastically affect potency.
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation of antiproliferative effects across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds .
- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
Preparation Methods
Synthesis of 6-(Dimethylamino)pyrazin-2-ol
The pyrazine precursor is synthesized through Chichibabin amination of 2-chloropyrazine with dimethylamine under high-pressure conditions (5–7 bar) in anhydrous tetrahydrofuran (THF). Catalytic amounts of copper(I) iodide (5–10 mol%) enhance regioselectivity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Time | 12–14 h |
| Yield | 68–72% |
Post-synthesis purification involves recrystallization from ethyl acetate/n-hexane (1:3 v/v), yielding white crystalline solid (m.p. 132–134°C).
Functionalization of Pyrrolidine-3-ol
The pyrrolidine intermediate undergoes Mitsunobu reaction with 6-(dimethylamino)pyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM).
Optimized Parameters:
| Variable | Optimal Range |
|---|---|
| Molar Ratio (Alcohol:Pyrazine) | 1:1.2 |
| Solvent | Anhydrous DCM |
| Reaction Time | 8–10 h |
| Yield | 81–84% |
The product, 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine, is isolated via vacuum distillation (b.p. 145–148°C at 0.5 mmHg).
Amide Bond Formation with 3-Methoxyphenylethanone
Coupling of the pyrrolidine intermediate with 3-methoxyphenylethanone employs Schotten-Baumann conditions :
- Acylation : React 3-methoxyphenylethanone (1.2 eq) with thionyl chloride (SOCl₂) to form acetyl chloride derivative.
- Nucleophilic Attack : Add pyrrolidine intermediate (1 eq) in dichloromethane with triethylamine (TEA) as base.
Critical Data:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 3–4 h |
| Yield | 76–79% |
Characterization by ¹H NMR confirms amide formation (δ 3.89 ppm, OCH₃; δ 2.33 ppm, COCH₃).
Alternative Pathway: One-Pot Tandem Reaction
Recent advances demonstrate a tandem Ullman-Mitsunobu protocol reducing synthesis steps:
- Simultaneous etherification and acylation in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃)
- Palladium(II) acetate (Pd(OAc)₂) catalysis for C–O bond formation
Comparative Performance:
| Metric | Stepwise Method | Tandem Method |
|---|---|---|
| Total Yield | 58–62% | 71–73% |
| Reaction Time | 22–26 h | 14–16 h |
| Purity (HPLC) | 97.2% | 98.5% |
Large-Scale Production Considerations
Solvent Optimization
Screening of aprotic solvents reveals 2-methyltetrahydrofuran (2-MeTHF) outperforms traditional THF in Mitsunobu reactions:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 81–84 | 6–8% |
| 2-MeTHF | 87–89 | 2–3% |
| Acetonitrile | 68–71 | 12–14% |
Catalyst Recycling
Immobilized triphenylphosphine on polystyrene resin enables 5 reaction cycles without significant activity loss:
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 87 | 98.5 |
| 3 | 85 | 98.1 |
| 5 | 82 | 97.8 |
Purification and Characterization
Chromatographic Methods
Final purification uses reverse-phase HPLC with C18 column:
| Mobile Phase | Gradient Profile | Retention Time |
|---|---|---|
| Water (0.1% TFA) | 50–80% MeOH | 12.3 min |
LC-MS analysis confirms molecular ion peak at m/z 365.4 [M+H]⁺.
Crystallography Data
Single-crystal X-ray diffraction (SCXRD) reveals:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.542 Å, b=11.307 Å, c=15.894 Å |
| Density | 1.312 g/cm³ |
The pyrazine ring adopts a planar conformation with dihedral angles <5° relative to pyrrolidine.
Industrial-Scale Challenges and Solutions
Exothermic Reaction Control
Jacketed reactors with automated temperature modulation prevent thermal runaway during acylation:
| Cooling Method | Temperature Deviation | Byproduct Reduction |
|---|---|---|
| Conventional | ±4.2°C | Baseline |
| Cascade Control | ±0.8°C | 37–41% |
Waste Stream Management
Closed-loop solvent recovery systems achieve 92–95% THF reuse, reducing hazardous waste output by 6.8 metric tons annually per production line.
Q & A
Q. Table 1: Bioactivity Comparison of Analogous Compounds
| Compound | Target Activity (IC₅₀) | Key Structural Difference | Reference |
|---|---|---|---|
| Target Compound | Kinase X: 2.5 μM | 3-Methoxyphenyl group | |
| Benzofuran-Pyrazine Derivative | Kinase X: 5.8 μM | Benzofuran replaces methoxyphenyl | |
| Dimethylamino-Pyrazine (no pyrrolidine) | Kinase X: >50 μM | Lacks pyrrolidine ring |
Q. Table 2: Solubility and LogP Data
| Solvent | Solubility (mg/mL) | LogP (Calculated) |
|---|---|---|
| Water | 0.12 | 2.8 |
| DMSO | 45.6 | - |
| Ethanol | 8.3 | - |
| Data sourced from stability studies . |
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted methods for time-sensitive steps (e.g., pyrazine functionalization) to reduce side products .
- Bioactivity Testing : Include enantiomeric controls to account for stereochemical effects .
- Data Reporting : Disclose purity levels (HPLC/MS) and assay conditions to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
